molecular formula C8H6ClFO3 B13938490 2-Chloro-5-fluoro-4-methoxybenzoic acid

2-Chloro-5-fluoro-4-methoxybenzoic acid

Cat. No.: B13938490
M. Wt: 204.58 g/mol
InChI Key: SWUXKXCAVHYKJZ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-methoxybenzoic acid typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with the desired substituents. For instance, starting with 4-methoxybenzoic acid, chlorination and fluorination reactions can be carried out under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-fluoro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution or nucleophilic substitution. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 2-Fluoro-5-methoxybenzoic acid

Uniqueness

2-Chloro-5-fluoro-4-methoxybenzoic acid is unique due to the combination of chloro, fluoro, and methoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

2-chloro-5-fluoro-4-methoxybenzoic acid

InChI

InChI=1S/C8H6ClFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)

InChI Key

SWUXKXCAVHYKJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)O)F

Origin of Product

United States

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